Phosphatidylinositol 4-kinase III beta inhibitor 10, commonly referred to as PI4KIIIbeta-IN-10, is a potent small molecule designed to inhibit the enzyme phosphatidylinositol 4-kinase III beta. This enzyme plays a critical role in lipid signaling pathways, particularly in the synthesis of phosphatidylinositol 4-phosphate, which is involved in various cellular processes including membrane trafficking and signal transduction. PI4KIIIbeta-IN-10 has garnered attention due to its high potency and selectivity, making it a valuable tool for research into diseases linked to dysregulated lipid metabolism, such as cancer and inflammation .
PI4KIIIbeta-IN-10 was developed through structure-based drug design methodologies that focused on optimizing interactions with the target enzyme. It belongs to a class of compounds known as lipid kinase inhibitors. The compound has been characterized for its high selectivity against related lipid kinases, demonstrating minimal off-target effects .
The synthesis of PI4KIIIbeta-IN-10 involves several chemical reactions that build upon a core molecular framework. The synthetic route typically includes:
The synthetic process may utilize various techniques including:
The molecular structure of PI4KIIIbeta-IN-10 features a complex arrangement that allows for effective binding to the active site of phosphatidylinositol 4-kinase III beta. Key structural elements include:
Crystallographic studies have provided insights into the binding mode of PI4KIIIbeta-IN-10 within the enzyme's active site, revealing specific interactions with residues such as Val598, Lys549, and Tyr583 .
PI4KIIIbeta-IN-10 undergoes specific chemical reactions when interacting with its target enzyme. These include:
The inhibition mechanism is characterized by measuring the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity. For PI4KIIIbeta-IN-10, this value is reported at approximately 3.6 nM, highlighting its potency .
The mechanism by which PI4KIIIbeta-IN-10 exerts its effects involves several steps:
Experimental data support this mechanism through assays that measure changes in lipid signaling pathways upon treatment with PI4KIIIbeta-IN-10 .
PI4KIIIbeta-IN-10 is characterized by:
Key chemical properties include:
PI4KIIIbeta-IN-10 serves multiple scientific purposes:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3